
3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. This compound is a pyrazole derivative, which is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The exact mechanism of action of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is not yet fully understood. However, studies have shown that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been reported that this compound inhibits the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, by blocking the activation of the nuclear factor-κB pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the field of medicinal chemistry, this compound has been shown to possess anti-inflammatory and anti-tumor activities, which make it a potential candidate for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, this compound has been reported to exhibit anti-diabetic properties, which may be useful for the development of new therapies for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide is its unique structure, which makes it an attractive candidate for various scientific research applications. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide. One of the potential applications of this compound is in the field of drug discovery, where it may be used as a lead compound for the development of new drugs with anti-inflammatory, anti-tumor, and anti-diabetic properties. Additionally, this compound may be used as a ligand for the synthesis of metal complexes, which may have potential applications in materials science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide involves the condensation reaction between 1-adamantyl hydrazine, 1-phenylethanone, and ethyl acetoacetate in the presence of acetic acid and sodium acetate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
The unique structure of 3-(1-adamantyl)-N'-(1-phenylethylidene)-1H-pyrazole-5-carbohydrazide makes it an attractive candidate for various scientific research applications. The compound has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-inflammatory and anti-tumor activities. Additionally, this compound has been investigated for its potential use in materials science, where it has been used as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
5-(1-adamantyl)-N-[(E)-1-phenylethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c1-14(18-5-3-2-4-6-18)23-26-21(27)19-10-20(25-24-19)22-11-15-7-16(12-22)9-17(8-15)13-22/h2-6,10,15-17H,7-9,11-13H2,1H3,(H,24,25)(H,26,27)/b23-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJKOLIXDMRRCI-OEAKJJBVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=NNC(=C1)C23CC4CC(C2)CC(C4)C3)/C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


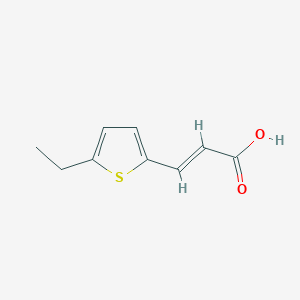
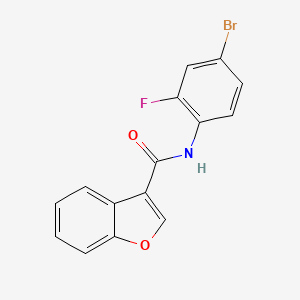
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
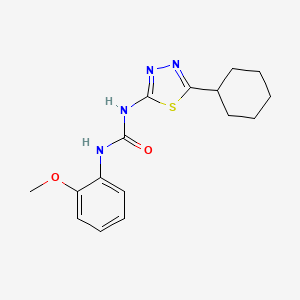
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
![1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5805152.png)
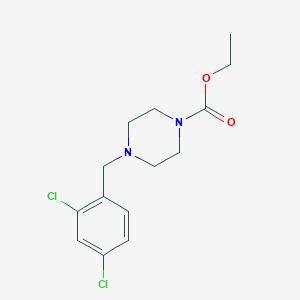
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
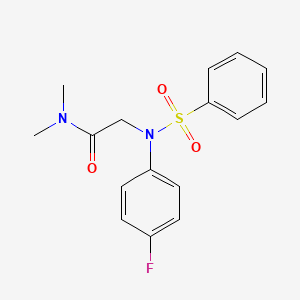
![2-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B5805178.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5805179.png)
